2-(4-Chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-30(26,27)16-6-7-17-18(12-16)29-20(22-17)24-10-8-23(9-11-24)19(25)13-28-15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYMWHRMDJTZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a chlorophenoxy group. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. Thiazole-containing compounds have shown significant activity against various cancer cell lines. For instance, compounds with similar structural frameworks exhibited IC50 values below 10 µM against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 5.0 |
| Compound B | Jurkat | 7.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
The chlorophenoxy group is known for its antimicrobial properties. Similar compounds have demonstrated effective inhibition against various bacterial strains, suggesting that our compound may possess comparable activity. Research indicates that thiazole derivatives can inhibit the growth of gram-positive and gram-negative bacteria .
Acetylcholinesterase Inhibition
Compounds with thiazole structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. A study found that thiazole derivatives exhibited potent AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM . This suggests that our compound may also have potential as a therapeutic agent for cognitive disorders.
The mechanisms underlying the biological activities of thiazole derivatives often involve:
- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in cancer cell proliferation or neurotransmission.
- Induction of Apoptosis : Many thiazole derivatives trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which may contribute to their protective effects in cellular systems.
Case Studies
- Anticancer Efficacy : In vitro studies on thiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, supporting their potential application in cancer therapy.
- Neuroprotective Effects : Research involving animal models has shown that thiazole-based compounds can improve cognitive function and reduce neuroinflammation, indicating their potential use in treating Alzheimer’s disease.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The anticancer effects are primarily attributed to the modulation of cell signaling pathways that control cell proliferation and apoptosis. For instance, studies have shown that certain benzothiazole derivatives enhance the levels of caspase-3, a key enzyme in the apoptosis pathway, thereby promoting cancer cell death .
- Case Studies : A study highlighted the efficacy of a related benzothiazole compound against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant antiproliferative activity at concentrations as low as 4.0 µM, suggesting its potential as an effective therapeutic agent .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Research Findings : Various studies have reported that benzothiazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific interactions with microbial enzymes or cellular structures are still under investigation but are believed to involve disruption of cellular processes or inhibition of essential metabolic pathways.
Central Nervous System Effects
Preliminary research suggests that this compound may have neuroprotective effects.
- Potential Applications : Benzothiazole derivatives have been explored for their ability to cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve antioxidant properties that protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.
- Key Insights : SAR studies reveal that modifications to the benzothiazole scaffold can significantly affect biological activity. For example, substituents at specific positions on the benzothiazole ring can enhance anticancer potency or alter antimicrobial effectiveness .
Synthesis and Characterization
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions.
- Synthesis Pathway : The initial steps often include acylation reactions involving chloroacetyl chloride and appropriate amines derived from benzothiazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Key Observations :
- Compared to arylpiperazines (e.g., MK47 ), the benzothiazole core may enhance interactions with enzymes or receptors associated with anticancer activity .
Physicochemical Properties
Critical physicochemical parameters are inferred from analogous compounds (Table 2):
Notes:
- The methylsulfonyl group in the target compound may reduce LogP compared to non-polar analogues (e.g., 15 ), enhancing aqueous solubility.
- Higher molecular weight (vs. 15 ) could limit bioavailability, necessitating formulation optimization.
Q & A
What synthetic routes are commonly employed for synthesizing 2-(4-chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioamides under controlled temperatures (70–80°C) and acidic conditions.
- Step 2: Introduction of the methylsulfonyl group via oxidation using hydrogen peroxide or m-chloroperbenzoic acid .
- Step 3: Piperazine ring coupling using nucleophilic substitution or Buchwald-Hartwig amination, often catalyzed by palladium complexes in inert atmospheres .
- Step 4: Final ethanone linkage through Friedel-Crafts acylation or peptide coupling reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
Key considerations include solvent choice (e.g., PEG-400 for improved solubility ), reaction time optimization, and purification via column chromatography or recrystallization.
How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments (e.g., piperazine CH signals at δ 2.5–3.5 ppm) and carbon backbone .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm (C=O stretch) and ~1150 cm (S=O stretch) confirm key functional groups .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS to validate molecular ion peaks (e.g., [M+H] for exact mass matching) .
What strategies address low yields in the final coupling step of the synthesis?
Answer:
Advanced optimization methods include:
- Design of Experiments (DOE): Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors .
- Catalyst Screening: Transition metal catalysts (e.g., Pd(OAc)) for C-N bond formation, with ligand additives (Xantphos) to enhance efficiency .
- Solvent Engineering: Use of PEG-400 or DMSO to improve reagent solubility and reduce side reactions .
- In Situ Monitoring: Real-time reaction tracking via FT-IR or Raman spectroscopy to terminate reactions at peak yield .
How should researchers resolve contradictions in reported receptor-binding affinities?
Answer:
Contradictory data often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays: Compare surface plasmon resonance (SPR) with radioligand binding assays to cross-validate affinity measurements .
- Computational Docking: Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
- Control Standardization: Use reference compounds (e.g., known dopamine D2 ligands) to calibrate assay conditions .
What role does the methylsulfonyl group play in the compound’s bioactivity?
Answer:
The methylsulfonyl moiety enhances:
- Solubility: Polar sulfonyl group improves aqueous solubility, critical for in vitro assays .
- Receptor Interactions: Acts as a hydrogen bond acceptor, stabilizing interactions with serine/threonine kinases or GPCRs .
- Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes compared to thioether analogs .
Methodological Insight: Comparative SAR studies via sulfonyl-to-sulfoxide or sulfone modifications can isolate its contribution .
What computational tools are recommended for predicting pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME or pkCSM to estimate logP, blood-brain barrier penetration, and CYP450 inhibition .
- Molecular Dynamics (MD): GROMACS for simulating membrane permeability and protein-ligand stability .
- Quantum Mechanics (QM): Gaussian 09 to calculate electrostatic potentials and polar surface areas .
How can researchers optimize the compound’s selectivity for specific kinase targets?
Answer:
- Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseScan) to identify off-target effects .
- Fragment Replacement: Replace the 4-chlorophenoxy group with bioisosteres (e.g., trifluoromethyl) to enhance selectivity .
- Cryo-EM Studies: Resolve binding conformations in complex with target kinases to guide rational design .
What analytical methods are suitable for stability studies under varying pH conditions?
Answer:
- Forced Degradation: Incubate at pH 1–13 (37°C, 24h) and monitor via HPLC-MS for decomposition products .
- Kinetic Modeling: Determine degradation rate constants (k) using Arrhenius plots to predict shelf-life .
- Solid-State NMR: Assess crystallinity changes impacting stability in acidic/basic buffers .
How does the piperazine ring influence pharmacological activity?
Answer:
The piperazine moiety:
- Enhances Binding Flexibility: Conformational adaptability allows interactions with diverse receptor pockets .
- Modulates pKa: Tertiary nitrogen (pKa ~7.5) ensures partial protonation at physiological pH, aiding membrane penetration .
Experimental Approach: Synthesize piperazine-azetidine hybrids to evaluate rigidity-activity trade-offs .
What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout: Eliminate putative target genes (e.g., kinases) to confirm loss of activity .
- Thermal Proteome Profiling (TPP): Identify target engagement by monitoring protein thermal stability shifts .
- Metabolomics: LC-MS-based profiling to trace downstream metabolic perturbations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
